4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride
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Overview
Description
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.58 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a butanoic acid backbone
Biochemical Analysis
Biochemical Properties
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amino and trifluoromethyl groups. These interactions can influence the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions . For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group can affect the hydrophobic interactions within the enzyme’s active site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider in experimental design . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles or regions within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and reduced fluorinated compounds .
Scientific Research Applications
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Amino-3-methyl-3-(trifluoromethyl)butanoic acid hydrochloride
- ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride .
Uniqueness
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluorobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJPLXZCPPGEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.